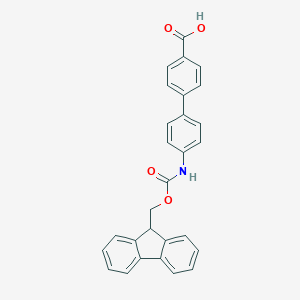

4’-(Fmoc-アミノ)-ビフェニル-4-カルボン酸

概要

説明

4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a biphenyl structure. The Fmoc group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under mildly acidic conditions . The biphenyl structure provides rigidity and aromaticity, making this compound useful in various chemical and biological applications.

科学的研究の応用

In addition to peptides, Fmoc-ABCA plays a crucial role in the synthesis of nucleic acid analogs, particularly pyrrole-imidazole polyamides that bind to DNA. These compounds are designed to recognize specific DNA sequences and are valuable tools in gene regulation studies.

Case Studies:

- Recognition of DNA by Designed Ligands: Research has shown that polyamides containing Fmoc-ABCA can recognize DNA at subnanomolar concentrations, indicating its potential for therapeutic applications in gene therapy and molecular diagnostics .

- Extension of Sequence-Specific Recognition: A study highlighted the extension of sequence-specific recognition capabilities using pyrrole-imidazole polyamides that incorporate Fmoc-ABCA, allowing for binding to longer DNA sequences (up to 13 base pairs) .

Material Science Applications

Fmoc-ABCA is also explored in material science, particularly in the development of functionalized polymers and nanomaterials. Its unique structural properties enable the creation of materials with tailored functionalities.

Research Insights:

作用機序

Target of Action

The Fmoc group (fluorenylmethyloxycarbonyl) is frequently used as a protecting group for amines . This protection allows for the controlled assembly of complex structures, such as peptides .

Mode of Action

The Fmoc group in the compound interacts with other molecules through hydrophobic and π-π interactions . These interactions promote the self-assembly of the compound into larger structures . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

Instead, it is used in the synthesis of larger molecules, such as peptides, that can interact with biochemical pathways . The Fmoc group provides a means of controlling the assembly of these larger structures .

Pharmacokinetics

As a building block in the synthesis of larger structures, its absorption, distribution, metabolism, and excretion (ADME) would be largely dependent on the properties of the final product .

Result of Action

The primary result of the action of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is the formation of larger structures through self-assembly . These structures can have a variety of applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .

Action Environment

The action of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid can be influenced by environmental factors. For example, the pH of the system can affect the type of gel formed by Fmoc-modified amino acids . Additionally, the reaction conditions can influence the efficiency of Fmoc protection of amines .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid typically involves the following steps:

Fmoc Protection: The amino group is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

4’-(Fmoc-amino)-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Piperidine, triethylamine

Major Products Formed

Oxidation: Biphenyl-4-carboxylic acid derivatives

Reduction: Biphenyl-4-methanol

Substitution: Deprotected amino-biphenyl derivatives

類似化合物との比較

Similar Compounds

Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group and are widely used in peptide synthesis.

Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) protecting group, which is stable under acidic conditions but can be removed under basic conditions.

Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) protecting group, which is stable under both acidic and basic conditions but requires hydrogenation for removal.

Uniqueness

4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is unique due to its combination of the Fmoc protecting group and the biphenyl structure. This combination provides both stability and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

生物活性

4'-(Fmoc-amino)-biphenyl-4-carboxylic acid is a compound that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on an amino group attached to a biphenyl structure. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection. Its biological activity has garnered interest in various fields, including medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid is C28H21NO4, and it features a biphenyl core with an amino group that is protected by the Fmoc group. This structural configuration provides unique properties that facilitate its application in biological systems.

The biological activity of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid primarily stems from its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group during synthesis, enabling the formation of complex peptides that can interact with biological targets.

Key Mechanisms:

- Hydrophobic Interactions: The biphenyl structure promotes hydrophobic interactions, enhancing the compound's ability to integrate into lipid membranes.

- Self-Assembly: The compound can participate in self-assembly processes, forming nanostructures that may exhibit biological activity.

Biological Applications

4'-(Fmoc-amino)-biphenyl-4-carboxylic acid has been investigated for various biological applications:

- Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS), facilitating the creation of peptides with specific biological functions.

- Drug Development: The compound serves as a precursor for designing peptide-based drugs targeting specific diseases.

- Material Science: Applications extend to creating advanced materials like hydrogels and nanomaterials, which are utilized in drug delivery systems.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to biphenyl structures, including derivatives of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid. These studies indicate that modifications in the biphenyl structure can enhance antimicrobial efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Biphenyl Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid | TBD | TBD |

| Biphenyl derivative A | 32 | 64 |

| Biphenyl derivative B | 16 | 32 |

Note: TBD indicates that specific data for this compound's MIC is yet to be determined.

Case Studies

A study investigating the antimicrobial properties of biphenyl derivatives revealed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, compounds exhibiting longer hydrophobic tails demonstrated lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial effects.

Case Study Highlights:

- Bacterial Strains Tested: Staphylococcus aureus and Escherichia coli.

- Results: Compounds with increased hydrophobicity showed significant reductions in MIC values, suggesting a correlation between structural features and biological activity.

Future Directions

Ongoing research focuses on optimizing the synthesis and functionalization of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid derivatives to enhance their biological activity. Investigations into their mechanisms of action at the molecular level will provide insights into their potential therapeutic applications.

特性

IUPAC Name |

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO4/c30-27(31)20-11-9-18(10-12-20)19-13-15-21(16-14-19)29-28(32)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQPUGJSBVHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621364 | |

| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215248-42-3 | |

| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。